molecular formula C17H25FINSi B15233990 4-Fluoro-5-iodo-1-(triisopropylsilyl)-1H-indole

4-Fluoro-5-iodo-1-(triisopropylsilyl)-1H-indole

Cat. No.: B15233990
M. Wt: 417.4 g/mol
InChI Key: WZAIPMWEVNLWOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-5-iodo-1-(triisopropylsilyl)-1H-indole is a synthetic organic compound that belongs to the indole family Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-5-iodo-1-(triisopropylsilyl)-1H-indole typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the indole core, followed by the introduction of the fluorine and iodine atoms through halogenation reactions. The triisopropylsilyl group is then introduced via silylation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-5-iodo-1-(triisopropylsilyl)-1H-indole can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine and iodine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The indole core can be oxidized or reduced under specific conditions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents like nucleophiles (e.g., amines, thiols) and bases (e.g., potassium carbonate) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and appropriate ligands are used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Fluoro-5-iodo-1-(triisopropylsilyl)-1H-indole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of 4-Fluoro-5-iodo-1-(triisopropylsilyl)-1H-indole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine and iodine atoms can enhance binding affinity and selectivity, while the triisopropylsilyl group can influence the compound’s solubility and stability.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-5-iodo-1H-indole: Lacks the triisopropylsilyl group, which may affect its chemical properties and applications.

    5-Iodo-1-(triisopropylsilyl)-1H-indole: Lacks the fluorine atom, which can influence its reactivity and biological activity.

    4-Fluoro-1-(triisopropylsilyl)-1H-indole: Lacks the iodine atom, affecting its potential for substitution reactions.

Uniqueness

4-Fluoro-5-iodo-1-(triisopropylsilyl)-1H-indole is unique due to the combination of fluorine, iodine, and triisopropylsilyl groups. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable for various research applications.

Properties

Molecular Formula

C17H25FINSi

Molecular Weight

417.4 g/mol

IUPAC Name

(4-fluoro-5-iodoindol-1-yl)-tri(propan-2-yl)silane

InChI

InChI=1S/C17H25FINSi/c1-11(2)21(12(3)4,13(5)6)20-10-9-14-16(20)8-7-15(19)17(14)18/h7-13H,1-6H3

InChI Key

WZAIPMWEVNLWOE-UHFFFAOYSA-N

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C1C=CC(=C2F)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.